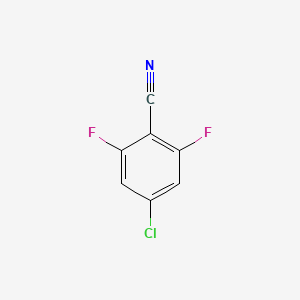

4-Chloro-2,6-difluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

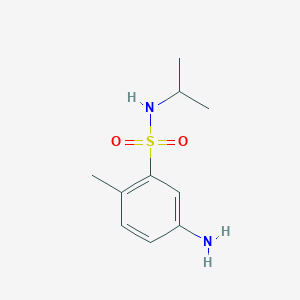

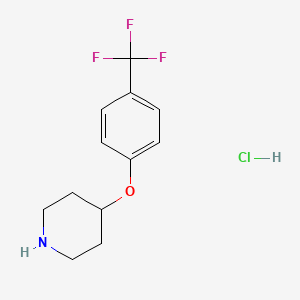

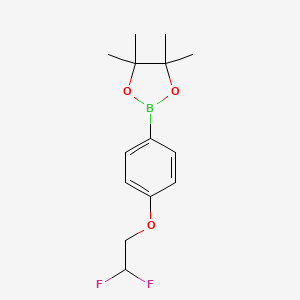

4-Chloro-2,6-difluorobenzonitrile is a chemical compound with the molecular weight of 173.55 . It is a halogenated benzonitrile .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H2ClF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 173.55 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Halogen-Exchange Reactions

4-Chloro-2,6-difluorobenzonitrile is involved in halogen-exchange reactions, serving as a key intermediate in the synthesis of various fluorobenzonitriles. These reactions are essential for producing compounds like 3,4-difluorobenzonitrile, which are significant in various chemical syntheses (Suzuki & Kimura, 1991).

Vibrational Analysis

The compound's vibrational properties have been analyzed through experimental and theoretical methods, including FT-IR, Raman spectra, and quantum chemical calculations. This analysis is crucial for understanding its molecular structure and interactions (Sert, Çırak, & Ucun, 2013).

Polymer Synthesis

It plays a role in the synthesis of polyethers and poly(benzonitrile ether)s, where it's reacted with compounds like 1,1,1-tris(4-hydroxyphenyl)ethane. These reactions are significant in creating new materials with potentially valuable properties (Kricheldorf et al., 2005).

Organic Chemistry and Catalysis

Nucleophilic Substitution Reactions

It is used in studying nucleophilic substitution reactions, especially in the creation of novel fluorine-containing nitrogen and sulfur compounds. This research is fundamental in developing new organic synthesis methods (Lin, Li, & Chi, 1991).

Photoheterolysis Studies

The compound is involved in photoheterolysis studies, where its reaction with various nucleophiles under irradiation conditions is analyzed. This research is crucial for understanding and developing new photoreactive compounds (Fagnoni, Mella, & Albini, 1999).

Spectroscopy and Molecular Analysis

It is utilized in spectroscopic studies to understand the electronic transitions in difluorobenzonitriles. This analysis aids in the comprehension of molecular structures and their electronic properties (Ramu, Rao, & Santhamma, 1993).

Environmental and Green Chemistry

- Hydrolysis Kinetics: The hydrolysis of this compound has been studied in high-temperature liquid water, providing essential data for green chemistry applications and the development of environmentally friendly synthesis methods (Ren, 2011).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-chloro-2,6-difluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNYHMNNQYZWIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590645 |

Source

|

| Record name | 4-Chloro-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886500-41-0 |

Source

|

| Record name | 4-Chloro-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.